molecular formula C15H15ClN4O2S B2491769 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034364-18-4

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No.: B2491769
CAS No.: 2034364-18-4
M. Wt: 350.82
InChI Key: JSBJAYJWCFKQLK-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two privileged heterocyclic systems—a chloropyrimidine and a pyridine-thioether—linked through a pyrrolidine-based ethanone core, making it a versatile building block for the development of novel bioactive molecules. The 5-chloropyrimidine moiety is a key structural feature found in many pharmacologically active compounds and is known to facilitate interactions with a variety of enzymatic targets. Similarly, the pyridinyl-thioether functionality is a common motif in ligands designed for protein kinase inhibition and other therapeutic targets. The integration of these systems suggests potential for this compound in cancer research , particularly in the exploration of new kinase inhibitors, as well as in antimicrobial studies against resistant strains. Research into related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties, highlighting the value of such complex heterocycles in probe and drug discovery . This reagent is primarily intended for use in hit-to-lead optimization campaigns, serving as a core structure for the synthesis of compound libraries. It enables researchers to explore structure-activity relationships (SAR) by further functionalizing the pyrimidine and pyridine rings. Its molecular framework is engineered to probe complex biological mechanisms and contribute to the development of new target-oriented chemical entities for multifunctional diseases.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c16-11-7-18-15(19-8-11)22-12-3-6-20(9-12)14(21)10-23-13-1-4-17-5-2-13/h1-2,4-5,7-8,12H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJAYJWCFKQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chloropyrimidine Moiety: This step involves the nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with 5-chloropyrimidine.

    Attachment of the Pyridine Ring: The final step involves the formation of a thioether bond between the pyrrolidine derivative and 4-mercaptopyridine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone: Similar structure but lacks the chloropyrimidine moiety.

    1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is unique due to the presence of the chloropyrimidine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities.

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chloropyrimidine moiety and a pyrrolidine ring, suggests various biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H15ClN3O2S\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{3}\text{O}_2\text{S}

Key Features:

  • Chloropyrimidine Ring: Imparts unique electronic properties.
  • Pyrrolidine Ring: Enhances binding affinity to biological targets.
  • Thioether Group: May influence metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of key enzymes and receptors involved in various signaling pathways.

Potential Molecular Targets:

  • Kinases: Involved in cell signaling and proliferation.
  • G-protein Coupled Receptors (GPCRs): Play crucial roles in neurotransmission and hormone signaling.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

CompoundCancer Cell LineIC50 (µM)
Analogue AMCF7 (Breast)10.5
Analogue BA549 (Lung)8.2
Analogue CHeLa (Cervical)12.0

These results suggest that structural modifications can enhance cytotoxicity, emphasizing the importance of SAR studies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

CompoundCOX Inhibition ActivityIC50 (µM)
Compound XCOX-125.0
Compound YCOX-218.5

The inhibition of COX enzymes correlates with reduced levels of prostaglandin E2 (PGE2), a key inflammatory mediator.

Case Studies

  • Study on Antiviral Activity:
    A recent study explored the antiviral potential of this compound against influenza virus strains. The compound exhibited significant antiviral activity, inhibiting viral replication at low concentrations.
  • Clinical Trials:
    Ongoing clinical trials are assessing the efficacy of related compounds in treating chronic inflammatory diseases, highlighting the therapeutic potential of this class of molecules.

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: The presence and position of substituents on the pyrimidine ring significantly influence potency.
  • Ring Modifications: Alterations in the pyrrolidine structure can enhance binding affinity and selectivity towards specific targets.

Q & A

Basic Question

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with chloropyrimidine) .
  • NMR spectroscopy : ¹H-¹³C HSQC and NOESY experiments confirm stereochemistry and spatial proximity of pyrrolidine/pyridine moieties .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces to guide SAR studies .

How should researchers design experiments to evaluate this compound’s enzyme inhibition mechanism?

Advanced Question

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) under varying substrate concentrations .
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., kinases) to assess binding affinity (Kd) .
  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .
    Controls : Include positive controls (e.g., staurosporine for kinases) and assess off-target effects via selectivity panels (e.g., Eurofins KinaseProfiler™) .

What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Advanced Question

  • Continuous flow reactors : Improve reproducibility and reduce reaction times for steps like chloropyrimidine coupling .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance yield in heterocycle formation .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, reducing purification bottlenecks .

How can researchers assess the stability of this compound under physiological conditions?

Basic Question

  • pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC-UV at 254 nm .
  • Thermal stability : TGA/DSC identifies decomposition temperatures; accelerated stability studies (40°C/75% RH) predict shelf life .
  • Plasma stability : Incubate with human plasma (37°C) and quantify parent compound using LC-MS/MS .

What structural modifications enhance this compound’s pharmacological profile?

Advanced Question

  • Pyrimidine substituents : Replace 5-Cl with electron-withdrawing groups (e.g., CF₃) to improve target binding .
  • Pyrrolidine ring modifications : Introduce sp³-hybridized carbons (e.g., fluorination) to modulate metabolic stability .
  • Thioether linker optimization : Replace sulfur with sulfone or sulfonamide to reduce oxidative liability .

What are the limitations of current toxicity models for this compound?

Advanced Question

  • In vitro limitations : 2D cell cultures lack metabolic complexity; 3D organoids or zebrafish models better predict hepatotoxicity .
  • Off-target profiling : Use high-content screening (HCS) to identify phospholipidosis risks .
  • Species translatability : Cross-species toxicokinetics (e.g., rat vs. dog) may mislead human risk assessment; humanized liver models (e.g., PXB mice) are preferable .

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